molecular formula C21H22N4O4S B11195318 4-amino-N~3~-benzyl-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11195318
M. Wt: 426.5 g/mol
InChI Key: KPOJKXJIAMHXTQ-UHFFFAOYSA-N
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Description

4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Benzylation and Dimethoxylation:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through reactions with appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-N3-BENZYL-N5-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE
  • 4-AMINO-N3-BENZYL-N5-[2-(3,4-DIMETHOXYBENZYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE

Uniqueness

4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific structural features, such as the presence of both benzyl and dimethoxyphenyl groups, which may contribute to its distinct biological and chemical properties

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(3,4-dimethoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H22N4O4S/c1-28-15-9-8-14(10-16(15)29-2)12-24-21(27)19-17(22)18(25-30-19)20(26)23-11-13-6-4-3-5-7-13/h3-10H,11-12,22H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

KPOJKXJIAMHXTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N)OC

Origin of Product

United States

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